

Application Note: Synthesis of the 2-Hydroxy-3-Benzyl-Beta-Alanine Building Block

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Compound of Interest

Compound Name: *H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH*

CAS No.: 123652-87-9

Cat. No.: B1678240

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Abstract & Scope

This application note details the high-fidelity synthesis of 2-hydroxy-3-benzyl-

-alanine, systematically known as 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA). This non-proteinogenic amino acid is a critical isostere found in aminopeptidase inhibitors (e.g., Bestatin/Ubenimex) and serves as a transition-state mimic in HIV protease inhibitors (Norstatine core).

Unlike standard

-amino acid synthesis, the construction of the

-hydroxy-

-amino scaffold requires precise control over two contiguous stereocenters. This guide presents a scalable, self-validating protocol starting from the chiral pool (L-Phenylalanine), utilizing the Weinreb Amide/Cyanohydrin route. This pathway is selected for its reproducibility, avoidance of racemization prone intermediates, and scalability for drug development workflows.

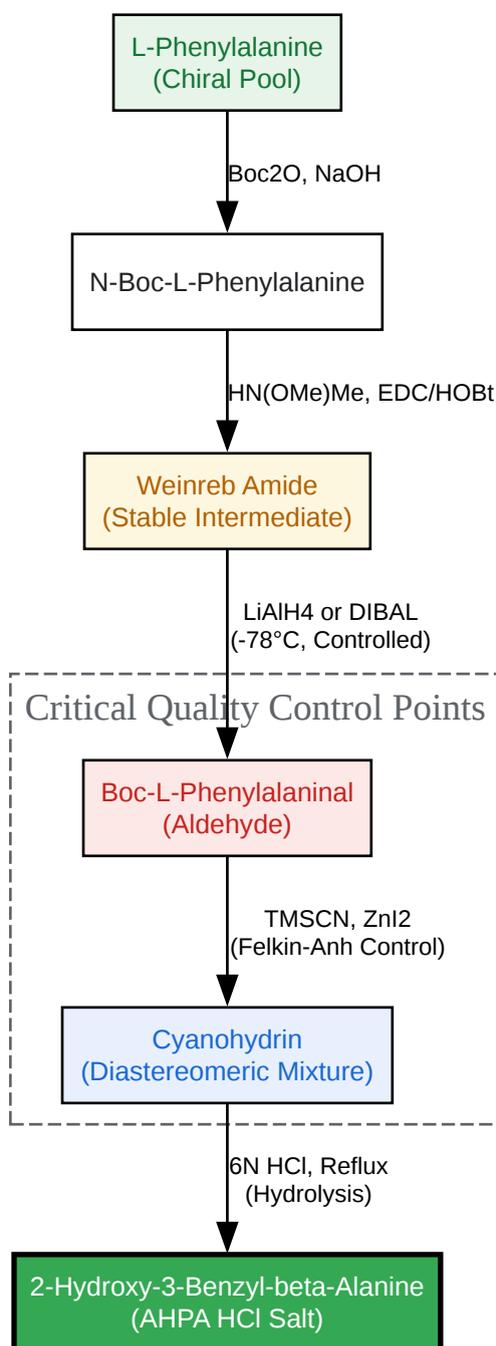
Retrosynthetic Analysis & Strategy

The synthesis relies on the "chiral pool" strategy, preserving the stereochemistry of the C3 amine (derived from L-Phenylalanine) while installing the C2 hydroxyl group via diastereoselective nucleophilic addition.

Strategic Disconnects

The target molecule is disconnected at the C1-C2 bond (cyanide addition) and the C-N bond (amide formation). The critical control point is the Boc-L-Phenylalaninal intermediate, which is prone to racemization if generated via direct reduction of esters. We utilize the Weinreb Amide intermediate to guarantee optical integrity.

Reaction Pathway Visualization



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Figure 1: Synthetic workflow from L-Phenylalanine to AHPA. The Weinreb amide serves as the racemization-suppressing lock.

Technical Rationale & Critical Parameters (E-E-A-T)

Why the Weinreb Amide Route?

Direct reduction of methyl esters (Boc-Phe-OMe) to aldehydes using DIBAL-H is a common textbook method but is operationally risky in process chemistry. It frequently results in:

- Over-reduction to the alcohol (phenylalaninol).

- Racemization of the

-center due to the acidity of the

-proton in the aldehyde.

The Solution: The Weinreb amide (N-methoxy-N-methylamide) forms a stable chelated intermediate with the reducing agent, preventing over-reduction. It releases the aldehyde only upon acidic quench, minimizing the window for racemization.

Stereochemical Control (The Felkin-Anh Model)

The addition of Trimethylsilyl Cyanide (TMSCN) to Boc-phenylalaninal creates the C2 stereocenter.

- Substrate Control: The reaction proceeds via the Felkin-Anh transition state. The bulky Boc-amino group and the benzyl side chain direct the nucleophile (CN-) attack.
- Outcome: This typically favors the anti-isomer (2S,3S) over the syn-isomer (2R,3S) when using Zinc Iodide () as a catalyst. However, both diastereomers are formed.
- Purification: The diastereomers are separable by column chromatography at the cyanohydrin stage or by fractional crystallization at the final acid stage.

Detailed Experimental Protocol

Safety Warning: This protocol involves the use of Trimethylsilyl Cyanide (TMSCN), which hydrolyzes to release Hydrogen Cyanide (HCN). All operations must be performed in a well-ventilated fume hood. Silver nitrate/nitric acid traps should be used for waste streams.

Phase 1: Synthesis of Boc-L-Phenylalanine Weinreb Amide

Reagents: Boc-L-Phe-OH, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

- Dissolution: Dissolve Boc-L-Phe-OH (26.5 g, 100 mmol) in anhydrous Dichloromethane (DCM, 500 mL) under nitrogen.
- Activation: Add HOBt (15.3 g, 100 mmol) and EDC·HCl (21.1 g, 110 mmol). Stir at 0°C for 30 minutes.
- Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) followed by dropwise addition of DIPEA (38.7 g, 300 mmol).
- Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
- Workup: Wash with 1N HCl (2 x 200 mL), Sat. NaHCO₃ (2 x 200 mL), and Brine. Dry over and concentrate.
- Yield: Expect ~28-30 g (90-95%) of a viscous oil or white solid.

Phase 2: Reduction to Boc-L-Phenylalaninal

Reagents:

(Lithium Aluminum Hydride), THF (Tetrahydrofuran).

- Setup: Dissolve the Weinreb amide (15.4 g, 50 mmol) in anhydrous THF (200 mL). Cool to -78°C (Dry ice/Acetone bath).
- Reduction: Add (1.0 M in THF, 55 mL) dropwise over 20 minutes. Maintain internal temperature below -70°C.
- Quench: After 1 hour, quench carefully at -78°C with a solution of (13.6 g in 100 mL water).

- Extraction: Warm to RT, dilute with Ether (300 mL), separate phases. Wash organic phase with 1N HCl, Sat. NaHCO₃, and Brine.
- Isolation: Concentrate immediately to yield the crude aldehyde.
 - Critical Control Point: Do not store the aldehyde. Proceed immediately to Phase 3 to prevent racemization.

Phase 3: Cyanohydrin Formation (The Key Step)

Reagents: TMSCN (Trimethylsilyl cyanide),

(Zinc Iodide), DCM.

- Addition: Dissolve crude Boc-L-Phenylalaninal (~12 g) in DCM (150 mL). Add catalytic (0.5 g).
- Cyanation: Add TMSCN (7.5 mL, 60 mmol) dropwise at 0°C.
- Incubation: Stir at RT for 12 hours. Monitor by TLC (the aldehyde spot will disappear).
- Workup: The product is the O-TMS protected cyanohydrin. Concentrate the solvent to yield a yellow oil.
 - Note: At this stage, the diastereomeric ratio (dr) is typically 3:1 to 4:1 favoring the (2S,3S) isomer.
- Optional Separation: Flash chromatography (Hexane/EtOAc 8:1) can separate the diastereomers if high isomeric purity is required before hydrolysis.

Phase 4: Hydrolysis to AHPA Hydrochloride

Reagents: 6N HCl (Hydrochloric Acid).

- Hydrolysis: Dissolve the crude cyanohydrin in 6N HCl (150 mL) and Dioxane (50 mL).
- Reflux: Heat to reflux (100°C) for 6-8 hours. This step simultaneously:

- Removes the TMS group.
- Hydrolyzes the Nitrile to the Carboxylic Acid.
- Removes the Boc protecting group.[1]
- Isolation: Concentrate to dryness. The residue is the AHPA hydrochloride salt.
- Purification: Recrystallize from Water/Ethanol or Isopropanol to isolate the pure diastereomer (typically the major isomer crystallizes preferentially).

Quality Control & Data Specifications

Expected Analytical Data

Parameter	Specification (Major Isomer)
Appearance	White crystalline solid
Molecular Weight	195.22 g/mol (Free base)
MS (ESI+)	[M+H] ⁺ = 196.1
1H NMR (D2O)	7.2-7.4 (m, 5H, Ar-H), 4.21 (d, 1H, -H), 3.85 (m, 1H, -H), 2.9-3.1 (m, 2H, -Ph)
HPLC Purity	> 98% (210 nm)

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 2	Incomplete reduction or over-reduction.	Ensure anhydrous conditions; Titrate ; Keep temp < -70°C.
Racemization	Aldehyde handling time too long.	Use "Just-in-Time" processing; do not store aldehyde.
No Crystallization	Diastereomeric mixture prevents lattice formation.	Use Ion-Exchange chromatography (Dowex 50W) to purify the free amino acid before crystallization.

References

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